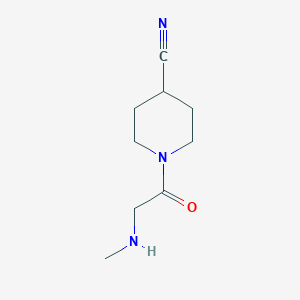![molecular formula C10H11N3O3 B1479019 3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)-3-oxopropanenitrile CAS No. 2098073-60-8](/img/structure/B1479019.png)
3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrole ring fused to a six-membered pyridine ring . The InChI key for this compound is YRCZYSNETHVUNJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.256 . It has a density of 1.3±0.1 g/cm3 and a polarizability of 23.0±0.5 10-24cm3 . The boiling point is 459.8±45.0 °C at 760 mmHg . The compound is stored at -4℃ for 1-2 weeks, and for longer storage periods, it is stored at -20℃ .Applications De Recherche Scientifique
Analgesic Applications
Pyrrolo[3,4-c]pyridine derivatives have been studied as potential analgesic agents . They could potentially be used to manage pain in various medical conditions.
Sedative Applications
These compounds have also been explored for their sedative properties . They could potentially be used in the treatment of conditions requiring sedation.
Neurological Applications
Pyrrolo[3,4-c]pyridine derivatives can be used to treat diseases of the nervous system . This opens up possibilities for their use in neurology and psychiatry.
Immunological Applications
These compounds have shown potential in the treatment of diseases of the immune system . This suggests they could be used in the development of new immunotherapies.
Antidiabetic Applications
Some pyrrolo[3,4-c]pyridine derivatives have been found to have antidiabetic activities . They could potentially be used in the management of diabetes.
Antimycobacterial Applications
These compounds have also been studied for their antimycobacterial properties . This suggests potential applications in the treatment of mycobacterial infections.
Antiviral Applications
Pyrrolo[3,4-c]pyridine derivatives have been found to have antiviral activities . They could potentially be used in the treatment of various viral infections.
Antitumor Applications
Lastly, these compounds have shown antitumor activities . This suggests they could be used in the development of new cancer therapies.
Safety and Hazards
Propriétés
IUPAC Name |
3-(1,3-dioxo-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridin-5-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c11-3-1-8(14)13-4-2-6-7(5-13)10(16)12-9(6)15/h6-7H,1-2,4-5H2,(H,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLJQOBBEPXXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478938.png)
![4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1478939.png)
![1-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478941.png)
![2-Azido-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1478943.png)
![2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478945.png)
![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)butanoic acid](/img/structure/B1478946.png)
![(2-(3-chloropyrazin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478947.png)
![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1478951.png)
![8-(Methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1478953.png)
![5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478954.png)
![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478955.png)
![3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B1478956.png)
![1-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478958.png)